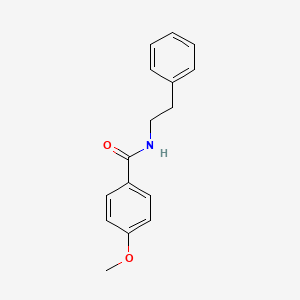

4-methoxy-N-(2-phenylethyl)benzamide

CAS No.: 6346-07-2

Cat. No.: VC3831211

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6346-07-2 |

|---|---|

| Molecular Formula | C16H17NO2 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | 4-methoxy-N-(2-phenylethyl)benzamide |

| Standard InChI | InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |

| Standard InChI Key | WUIBKBDHYVOURV-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |

Introduction

4-Methoxy-N-(2-phenylethyl)benzamide (CAS 6346-07-2) is a synthetic benzamide derivative with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . This compound features a methoxy-substituted benzamide core linked to a phenethyl group, making it structurally versatile for chemical modifications. Below is a comprehensive analysis of its properties, synthesis, and research relevance.

Key Identifiers:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 6346-07-2 | |

| Molecular Formula | C₁₆H₁₇NO₂ | |

| Exact Mass | 255.1259 Da | |

| XLogP3 | 3.1 | |

| Rotatable Bond Count | 5 |

Synthesis and Physicochemical Properties

Synthesis Routes

The compound is typically synthesized via:

-

Amide Coupling: Reacting 4-methoxybenzoic acid with 2-phenylethylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

-

Industrial Methods: Scalable approaches using automated reactors to optimize yield and purity.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Partition Coeff.) | 2.67–3.1 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Comparative Analysis with Analogues

| Compound | Structural Variation | Key Activity |

|---|---|---|

| 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | Chloro substitution | NLRP3 inhibition |

| N-(4-Sulfamoylbenzyl)salicylamide | Sulfonamide group | Antiproliferative |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume